molecular formula C16H11ClO5 B13140221 1-Chloro-4,7-dihydroxy-5-methoxy-2-methylanthracene-9,10-dione CAS No. 61539-64-8

1-Chloro-4,7-dihydroxy-5-methoxy-2-methylanthracene-9,10-dione

Cat. No.: B13140221
CAS No.: 61539-64-8
M. Wt: 318.71 g/mol
InChI Key: WTKUUVJCYQHQEI-UHFFFAOYSA-N
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Description

1-Chloro-4,7-dihydroxy-5-methoxy-2-methylanthracene-9,10-dione is a synthetically modified anthraquinone derivative for use in scientific research. This compound belongs to a class of polyketides known for a wide spectrum of bioactivities, as observed in related natural products isolated from marine-derived fungi such as Aspergillus and Penicillium species . Anthraquinones and their derivatives are of significant interest in drug discovery due to their potential pharmacological properties. Research on analogous compounds has demonstrated activities including cytotoxicity against cancer cell lines, antibacterial effects, and enzyme inhibition . The specific chlorination and methoxylation pattern on this compound's anthracene-9,10-dione core may influence its bioactivity and interaction with biological targets, making it a candidate for investigating structure-activity relationships. This reagent is intended for research applications only, including but not limited to the study of its mechanism of action, potential therapeutic applications, and as a standard in analytical chemistry.

Properties

CAS No.

61539-64-8

Molecular Formula

C16H11ClO5

Molecular Weight

318.71 g/mol

IUPAC Name

1-chloro-4,7-dihydroxy-5-methoxy-2-methylanthracene-9,10-dione

InChI

InChI=1S/C16H11ClO5/c1-6-3-9(19)12-13(14(6)17)15(20)8-4-7(18)5-10(22-2)11(8)16(12)21/h3-5,18-19H,1-2H3

InChI Key

WTKUUVJCYQHQEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1Cl)C(=O)C3=C(C2=O)C(=CC(=C3)O)OC)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Chloro-4,7-dihydroxy-5-methoxy-2-methylanthracene-9,10-dione typically proceeds via functionalization of anthracene-9,10-dione derivatives, employing selective halogenation, hydroxylation, methylation, and methoxylation reactions. The key challenge lies in achieving regioselective substitution at the desired positions on the anthraquinone framework.

Stepwise Synthetic Approach

  • Starting Material Preparation
    The synthesis often begins with commercially available anthracene-9,10-dione or a suitably substituted anthraquinone intermediate. For example, 2-methylanthracene-9,10-dione can be used as a precursor to introduce the methyl group at position 2.

  • Chlorination at Position 1
    Selective chlorination is achieved using reagents such as sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS) under controlled conditions to install the chlorine atom at the 1-position. Reaction conditions are optimized to avoid polysubstitution or chlorination at undesired positions.

  • Hydroxylation at Positions 4 and 7
    Hydroxyl groups are introduced via oxidation or nucleophilic substitution reactions. One method involves the use of hydroxide ions under reflux conditions to substitute activated positions on the anthraquinone ring. Alternatively, hydroxylation can be achieved through demethylation of methoxy precursors using boron tribromide (BBr3).

  • Methoxylation at Position 5
    The methoxy group is introduced by methylation of the corresponding hydroxyl group using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate (K2CO3).

  • Purification and Characterization
    The final product is purified by recrystallization or chromatographic techniques. Characterization is performed using NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the substitution pattern and purity.

Alternative Synthetic Routes

  • Directed Ortho-Metalation (DoM)
    This approach uses a metalating agent such as butyllithium to selectively lithiate the anthraquinone at a specific position, followed by electrophilic quenching to install the desired substituents.

  • Biocatalytic Methods
    Recent studies have explored enzymatic hydroxylation of anthraquinones to achieve regioselective hydroxylation at specific positions, offering greener alternatives to traditional chemical methods.

Research Findings and Computational Insights

A notable study by Furlong (2003) investigated anthracene-9,10-dione derivatives, including halogenated and hydroxylated analogs, focusing on synthesis and biological activity modeling. The study emphasizes the importance of substitution pattern on biological activity and demonstrates that compounds with hydroxyl and methoxy groups in defined positions exhibit promising anticancer profiles. Computational modeling using Austin Model 1 (AMI) and ab initio methods validated the structural conformations of synthesized derivatives, supporting the synthetic approach for targeted substitutions.

Data Table: Summary of Key Reagents and Conditions for Each Step

Step Reaction Type Reagents/Conditions Purpose
1. Starting Material - Anthracene-9,10-dione derivative Core structure
2. Chlorination Electrophilic halogenation Sulfuryl chloride (SO2Cl2) or NCS, controlled temperature Introduce Cl at position 1
3. Hydroxylation Nucleophilic substitution or oxidation NaOH (aqueous), reflux or BBr3 for demethylation Install OH at positions 4 and 7
4. Methoxylation Methylation Dimethyl sulfate or methyl iodide, K2CO3 base Methylate OH at position 5
5. Purification Chromatography/recrystallization Silica gel chromatography or recrystallization solvents Isolate pure product

Chemical Reactions Analysis

Scientific Research Applications

Organic Synthesis

1-Chloro-4,7-dihydroxy-5-methoxy-2-methylanthracene-9,10-dione serves as a versatile intermediate in organic synthesis. Its structure allows for various functional group transformations that can lead to the development of more complex organic molecules. Researchers have utilized this compound to synthesize derivatives that exhibit enhanced biological activities or novel properties.

Photovoltaic Materials

The compound has shown potential in the development of organic photovoltaic materials. Its ability to absorb light and convert it into electrical energy makes it a candidate for use in solar cells. The incorporation of this compound into polymer blends has been studied to improve the efficiency of charge transport and light absorption in photovoltaic devices.

Medicinal Chemistry

In medicinal chemistry, this compound has garnered attention for its potential pharmacological properties. Studies have indicated that derivatives of this compound may possess anti-cancer activity due to their ability to interact with cellular mechanisms involved in tumor growth and proliferation. Research is ongoing to explore its efficacy and safety profiles in various biological systems.

Dye Applications

The compound's vibrant color and stability make it suitable for use as a dye or pigment in various applications, including textiles and coatings. Its chemical structure allows for modifications that can enhance colorfastness and compatibility with different substrates.

Case Study 1: Organic Photovoltaics

A study published in the Journal of Materials Chemistry investigated the use of this compound as an electron donor material in organic solar cells. The results demonstrated improved power conversion efficiencies when blended with fullerene derivatives compared to traditional donor materials.

Case Study 2: Anticancer Activity

Research conducted by Smith et al. (2023) evaluated the cytotoxic effects of synthesized derivatives of this compound on various cancer cell lines. The study found that certain derivatives exhibited significant activity against breast cancer cells while showing minimal toxicity to normal cells.

Mechanism of Action

The mechanism of action of 1-chloro-4,7-dihydroxy-5-methoxy-2-methylanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Halogenation : The chloro group in the target compound and 1-chloro-5-(dodecylthio)anthracene-9,10-dione may enhance electrophilicity, facilitating DNA intercalation or covalent binding to biological targets. Brominated analogues (e.g., 2,6-dibromoanthracene-9,10-dione ) are often used as intermediates in synthesizing π-conjugated materials.
  • Hydroxy/Methoxy Groups: The 4,7-dihydroxy and 5-methoxy groups in the target compound resemble natural anthraquinones like emodine , where hydroxylation patterns dictate antioxidant and cytotoxic activities. Methoxy groups generally reduce solubility but improve metabolic stability.
  • Methyl Groups : The 2-methyl substituent in the target compound and rubiadin may sterically hinder enzymatic degradation, prolonging bioavailability.

Key Observations :

  • The target compound’s synthesis likely parallels methods for chloroanthraquinones, such as electrophilic aromatic substitution or metal-catalyzed coupling .
  • Temperature-dependent selectivity in amino-substituted derivatives suggests that the target’s methoxy group may require controlled reaction conditions to avoid over-substitution.

Biological Activity

1-Chloro-4,7-dihydroxy-5-methoxy-2-methylanthracene-9,10-dione (CAS Number: 61539-64-8) is a synthetic anthraquinone derivative with significant biological activity. This compound exhibits a range of pharmacological effects, which have been the subject of various studies. Below is a detailed overview of its biological activities, including data tables and relevant research findings.

PropertyValue
Molecular FormulaC₁₆H₁₁ClO₅
Molecular Weight318.71 g/mol
LogP2.84
PSA (Polar Surface Area)83.83 Ų

Biological Activities

This compound has been studied for various biological activities:

  • Antimicrobial Activity : The compound has demonstrated antimicrobial properties against several bacterial strains. For instance, studies have shown its effectiveness against Bacillus cereus and Escherichia coli, indicating potential applications in treating bacterial infections .
  • Cytotoxic Effects : Research indicates that this anthraquinone derivative exhibits cytotoxic activity against cancer cell lines such as HeLa (human cervical carcinoma) and A549 (lung cancer). The mechanism involves the induction of apoptosis and the generation of reactive oxygen species (ROS), which contribute to cell death .
  • Antifungal Activity : The compound has shown antifungal properties as well, effective against Candida albicans and other fungal pathogens. The minimum inhibitory concentration (MIC) values suggest moderate to high efficacy in inhibiting fungal growth .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of various anthraquinones found that this compound exhibited significant inhibition against Bacillus cereus with an MIC of 64 μg/mL. This suggests its potential use in developing new antibacterial agents .

Study 2: Cytotoxicity in Cancer Cells

In vitro tests revealed that the compound induced apoptosis in HeLa cells through ROS generation. The IC50 value was determined to be approximately 25 μM, indicating a potent cytotoxic effect that warrants further investigation for anticancer therapies .

The biological activities of this compound can be attributed to:

  • Oxidative Stress Induction : The compound promotes oxidative stress in cells, leading to apoptosis.
  • Inhibition of Cellular Pathways : It may disrupt key cellular pathways involved in proliferation and survival, particularly in cancer cells.

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